molecular formula C15H23NO2 B14676956 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38906-63-7

3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol

Cat. No.: B14676956
CAS No.: 38906-63-7
M. Wt: 249.35 g/mol
InChI Key: GOJYTJGYCNZGIX-UHFFFAOYSA-N
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Description

3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a propanoid chain. This specific compound is notable for its structural complexity, which includes a methoxyphenyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps. One common method starts with the bromination of 1-(4-methoxyphenyl)propan-1-one to form 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate is then reacted with methylamine to produce 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol. The final step involves a reaction with potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions. The purification process often involves recrystallization from optimized solvents .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It has been found to inhibit serotonin and norepinephrine transporters, which can affect neurotransmitter levels in the brain. This makes it a compound of interest in the study of neurological and psychiatric conditions .

Comparison with Similar Compounds

Similar Compounds

    Methedrone: A structurally similar compound with a methoxyphenyl group and a pyrrolidine ring.

    Mephedrone: Similar in structure but lacks the methoxy group.

Uniqueness

3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .

Properties

CAS No.

38906-63-7

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol

InChI

InChI=1S/C15H23NO2/c1-16-9-8-15(12-16,7-4-10-17)13-5-3-6-14(11-13)18-2/h3,5-6,11,17H,4,7-10,12H2,1-2H3

InChI Key

GOJYTJGYCNZGIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CCCO)C2=CC(=CC=C2)OC

Origin of Product

United States

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